molecular formula C5H4BrNO3 B6291425 5-Bromo-oxazole-2-carboxylicacidmethylester CAS No. 2385363-22-2

5-Bromo-oxazole-2-carboxylicacidmethylester

Cat. No.: B6291425
CAS No.: 2385363-22-2
M. Wt: 205.99 g/mol
InChI Key: CCXKVBUSEPWJKZ-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Organic Synthesis and Chemical Research

Oxazole heterocycles are a cornerstone in medicinal chemistry and organic synthesis, valued for their wide array of biological activities. tandfonline.comsemanticscholar.org These five-membered aromatic rings, containing one nitrogen and one oxygen atom, are present in numerous natural products and synthetic molecules, forming a prime skeleton for drug discovery. nih.gov The oxazole scaffold can engage with various enzymes and receptors within biological systems through diverse non-covalent interactions. tandfonline.comresearchgate.net

The versatility of the oxazole nucleus has led to its incorporation into a multitude of compounds exhibiting significant pharmacological properties. museonaturalistico.it Researchers have successfully developed oxazole derivatives with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents. museonaturalistico.it This broad spectrum of activity underscores the importance of oxazoles as privileged structures in the design of novel therapeutic agents. museonaturalistico.italliedacademies.org

Research Context of Brominated Oxazole Carboxylate Esters

Within the broader class of oxazole derivatives, brominated oxazole carboxylate esters represent a particularly useful subclass for synthetic chemists. The presence of a bromine atom on the oxazole ring provides a reactive handle for further functionalization. mdpi.com Halogenated heterocycles are valuable intermediates in organic synthesis, often employed in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com This allows for the strategic modification of the oxazole core, enabling the creation of diverse molecular architectures.

The carboxylate ester group offers another site for chemical modification. For instance, the ester can undergo hydrolysis to yield a carboxylic acid, which can then be converted into amides or other functional groups, further expanding the synthetic possibilities. The combination of a reactive bromine atom and a modifiable ester group makes compounds like 5-Bromo-oxazole-2-carboxylic acid methyl ester valuable starting materials for building libraries of complex molecules for biological screening. researchgate.netrsc.org

Scope and Objectives of Research on 5-Bromo-oxazole-2-carboxylic acid methyl ester

While extensive research on 5-Bromo-oxazole-2-carboxylic acid methyl ester is not widely documented in publicly available literature, its structure suggests clear objectives for its use in chemical research. smolecule.com The primary scope of research involving this compound is its application as a versatile intermediate in the synthesis of more elaborate molecules with potential utility in medicinal chemistry and materials science. smolecule.com

The key objectives for utilizing this compound include:

Derivative Synthesis: Employing the bromine atom for substitution or cross-coupling reactions to introduce a variety of substituents onto the oxazole ring. smolecule.com

Functional Group Interconversion: Modifying the methyl ester group to create different functionalities, such as amides or other esters, to explore structure-activity relationships.

Scaffold for Bioactive Molecules: Using the compound as a foundational building block for the synthesis of novel compounds to be evaluated for a range of biological activities, leveraging the known pharmacological potential of the oxazole core. nih.govresearchgate.net

Reported Biological Activities of Oxazole Derivatives
Biological ActivityReference
Antibacterial / Antimicrobial researchgate.netmuseonaturalistico.it
Anticancer / Antiproliferative museonaturalistico.italliedacademies.org
Anti-inflammatory museonaturalistico.italliedacademies.org
Antiviral researchgate.netmuseonaturalistico.it
Antifungal alliedacademies.org
Anti-tuberculosis alliedacademies.org
Analgesic alliedacademies.org
Hypoglycemic alliedacademies.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXKVBUSEPWJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 5 Bromo Oxazole 2 Carboxylicacidmethylester

Cross-Coupling Reactions at the C-5 Bromo-Position

The bromine atom at the C-5 position of the oxazole (B20620) ring in 5-Bromo-oxazole-2-carboxylicacidmethylester serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling, in particular, has been widely employed for the arylation, heteroarylation, and vinylation of heterocyclic compounds. In the context of 5-bromo-oxazole derivatives, this reaction allows for the introduction of a wide array of substituents at the C-5 position.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The efficiency and scope of these reactions are often influenced by the choice of catalyst, ligands, base, and solvent.

Recent research has demonstrated the successful application of Suzuki-Miyaura coupling to various bromo-substituted heterocycles, including those with structural similarities to this compound. For instance, an efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, showcasing compatibility with a variety of boronic esters and demonstrating its robustness on a gram scale. nih.gov Similarly, the coupling of methyl 5-bromobenzofuran-2-carboxylate with arylboronic acids has been achieved with high yields using a quinoline-based Pd(II)-complex as a precatalyst. researchgate.net

While direct studies on this compound are not extensively detailed in the provided search results, the reactivity of the C-Br bond on the oxazole ring is expected to be comparable to other 5-membered heterocyclic bromides. The electron-withdrawing nature of the oxazole ring and the carboxylate group can influence the oxidative addition step. The choice of phosphine (B1218219) ligands is critical in these reactions, with bulky and electron-rich ligands often promoting higher catalytic activity. rsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Bromo-Heterocyclic Compounds

This table is illustrative and based on analogous systems due to the lack of specific data for this compound in the search results.

Other Transition Metal-Catalyzed Coupling Methodologies (e.g., Sonogashira Coupling)

The Sonogashira coupling is another pivotal transition-metal-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a combination of palladium and copper(I) catalysts, is instrumental in the synthesis of arylalkynes and conjugated enynes. researchgate.netlibretexts.org

The Sonogashira reaction has found broad utility in the synthesis of natural products, pharmaceuticals, and advanced materials due to the importance of the alkyne moiety. wikipedia.org The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org

While specific examples of Sonogashira coupling with this compound are not detailed in the provided results, the reaction has been successfully applied to other halogenated azole systems. For instance, a palladium-catalyzed Sonogashira cross-coupling reaction has been described for the synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes, affording products in high yields. rsc.orgnih.gov This suggests that the C-5 bromo position of the oxazole ring in the title compound would be amenable to Sonogashira coupling under appropriate conditions. The reactivity of the C-Br bond is generally lower than that of a C-I bond, which might necessitate more forcing reaction conditions or more active catalyst systems.

Mechanistic Studies of Cross-Coupling Reactions Involving this Compound

The catalytic cycle for reactions like the Suzuki-Miyaura and Sonogashira couplings typically begins with the oxidative addition of the bromo-oxazole to a coordinatively unsaturated Pd(0) complex to form a Pd(II) intermediate. This is often the rate-determining step. Subsequent transmetalation with the organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) follows, leading to a diorganopalladium(II) complex. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst. nih.gov

Functional Group Interconversions of the Carboxylate Moiety

The methyl ester group at the C-2 position of this compound offers a site for various functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

Ester Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. This reaction is typically carried out under basic conditions, for example, using alkali metal hydroxides like lithium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent. nih.gov The resulting carboxylate salt is then protonated with an acid to yield the free carboxylic acid.

While specific studies on the hydrolysis of this compound are not provided, the general principles of ester hydrolysis are applicable. The stability of the oxazole ring under these conditions is a key consideration. Oxazole rings can be sensitive to strong basic conditions, which may lead to ring opening. nih.gov Therefore, mild reaction conditions, such as using lithium hydroxide at room temperature, are often preferred.

The resulting 5-bromo-oxazole-2-carboxylic acid is a valuable intermediate for further transformations, including amidation and other reactions involving the carboxylic acid group.

Amidation and Other Carboxylate Transformations

The conversion of the carboxylate moiety into amides is a crucial reaction, particularly in the synthesis of biologically active molecules. nju.edu.cnbohrium.com This transformation can be achieved either by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using a coupling agent, or in some cases, directly from the ester.

Direct amidation of carboxylic acids with amines is a common method, often facilitated by coupling agents that activate the carboxylic acid. bohrium.comlookchemmall.com Alternatively, visible-light-mediated photoredox catalysis has emerged as a modern method for amidation. nju.edu.cn

The methyl ester of this compound can also potentially undergo direct aminolysis with amines, although this often requires high temperatures or specific catalysts. The resulting amides are important building blocks in medicinal chemistry.

Other transformations of the carboxylate group could include reduction to the corresponding alcohol or conversion to other carbonyl derivatives, further expanding the synthetic utility of this scaffold.

Transesterification Reactions

The ester functional group in 5-Bromo-oxazole-2-carboxylic acid methyl ester is amenable to transesterification, a fundamental process for converting one ester into another. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by an alcohol. masterorganicchemistry.com Basic conditions, conversely, involve the use of an alkoxide, where the reaction proceeds through a nucleophilic acyl substitution mechanism. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired product. masterorganicchemistry.comorganic-chemistry.org For instance, the methyl ester can be converted to other alkyl esters by treatment with the corresponding alcohol in the presence of a suitable catalyst.

Table 1: Overview of Transesterification Reactions

Catalyst Type General Mechanism Key Features
Acid-catalyzed Protonation of the carbonyl group followed by nucleophilic attack of an alcohol. Reversible reaction, often requiring an excess of the reactant alcohol to drive the equilibrium towards the product.

Nucleophilic Substitution Reactions of the Bromine Atom

While direct nucleophilic aromatic substitution on the oxazole ring is not common, the bromine atom at the C5 position of 5-Bromo-oxazole-2-carboxylic acid methyl ester serves as a valuable handle for introducing a variety of substituents through transition-metal-catalyzed cross-coupling reactions. tandfonline.com

Prominent among these are the Suzuki-Miyaura and Sonogashira couplings. The Suzuki reaction facilitates the formation of a carbon-carbon bond between the oxazole ring and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This method is widely employed for the synthesis of biaryl and vinyl-substituted oxazoles.

The Sonogashira coupling, on the other hand, enables the direct alkynylation of the oxazole ring by reacting the bromo-oxazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. wikipedia.orgorganic-chemistry.org

Table 2: Key Cross-Coupling Reactions for C5-Functionalization

Reaction Coupling Partner Catalyst System Resulting Bond
Suzuki-Miyaura Coupling Organoboron (e.g., boronic acid) Palladium catalyst and a base C(sp2)-C(sp2) or C(sp2)-C(sp3)

Electrophilic and Organometallic Functionalization of the Oxazole Ring System

Regioselective Deprotonation and Trapping Reactions

The oxazole ring can be functionalized through regioselective deprotonation using strong bases, followed by quenching with an electrophile. For oxazole itself, deprotonation typically occurs at the C2 position due to the acidity of the C2-H proton. wikipedia.org The presence of substituents, such as the bromine atom at C5 and the ester group at C2 in 5-Bromo-oxazole-2-carboxylic acid methyl ester, can influence the site of deprotonation.

While the C2 position is generally the most acidic, the directing effects of the existing substituents and the choice of the base can potentially lead to deprotonation at other positions of the ring. The resulting lithiated or magnesiated oxazole species can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups onto the oxazole core. nih.gov

Introduction of Diverse Substituents via Functionalization (e.g., ethynyl (B1212043) groups)

The introduction of diverse substituents, such as ethynyl groups, onto the oxazole ring significantly expands its synthetic utility. A prime method for achieving this is the Sonogashira coupling reaction, which allows for the direct attachment of an alkyne to the C5 position by displacing the bromine atom. chemrxiv.orgresearchgate.net

This reaction offers a pathway to a wide array of 5-alkynyl-oxazole derivatives, which can serve as versatile building blocks for more complex molecules. chemrxiv.org The reaction conditions, including the choice of palladium and copper catalysts, base, and solvent, can be optimized to achieve high yields and accommodate a range of functional groups on the alkyne coupling partner. researchgate.net

Table 3: Example of Sonogashira Coupling for Ethynyl Group Introduction

Reactants Catalyst System Product

Rearrangement and Isomerization Pathways Involving Oxazole Intermediates

Oxazole intermediates can be involved in several rearrangement and isomerization pathways, leading to the formation of other heterocyclic systems. A notable example is the photochemical isomerization of isoxazoles, which can proceed through an azirine intermediate to yield an oxazole. nih.govacs.orgresearchgate.netucd.ie This transformation highlights the dynamic relationship between these five-membered heterocycles.

Another significant rearrangement is the Cornforth rearrangement, which is a thermal process involving 4-acyloxazoles. In this reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring exchange places via a nitrile ylide intermediate. wikipedia.orgwikipedia.org Although the starting compound of this article is not a 4-acyloxazole, understanding such rearrangements is crucial for predicting potential side reactions or designing novel synthetic routes involving oxazole scaffolds.

Table 4: Compound Names Mentioned in the Article

Compound Name

Applications of 5 Bromo Oxazole 2 Carboxylicacidmethylester As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the carbon-bromine bond and the susceptibility of the ester group to various modifications make this compound an ideal starting point for the synthesis of more elaborate heterocyclic architectures.

While direct experimental evidence for the use of 5-Bromo-oxazole-2-carboxylic acid methyl ester in the synthesis of polyoxazoles and bisoxazole derivatives is not extensively documented in readily available literature, its structure is amenable to such applications. The bromine atom can participate in cross-coupling reactions, a cornerstone of modern organic synthesis, to link multiple oxazole (B20620) units. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to react the bromo-oxazole with an organometallic oxazole derivative, leading to the formation of a bisoxazole system. Repeated iterations of such coupling strategies could, in principle, lead to the assembly of polyoxazole chains, which are key structural motifs in a number of bioactive natural products.

Table 1: Potential Cross-Coupling Reactions for Bisoxazole Synthesis

Cross-Coupling Reaction Reactant 1 Reactant 2 Catalyst/Conditions Product
Suzuki Coupling 5-Bromo-oxazole-2-carboxylic acid methyl ester Oxazole-5-boronic acid or ester Pd catalyst, base 5,5'-Bisoxazole-2-carboxylic acid methyl ester derivative
Stille Coupling 5-Bromo-oxazole-2-carboxylic acid methyl ester 5-(Tributylstannyl)oxazole Pd catalyst 5,5'-Bisoxazole-2-carboxylic acid methyl ester derivative

This table presents hypothetical reaction schemes based on established cross-coupling methodologies.

The functional handles present in 5-Bromo-oxazole-2-carboxylic acid methyl ester provide pathways for the construction of fused and bridged heterocyclic systems. The bromo group can serve as a leaving group in intramolecular nucleophilic substitution reactions or as a handle for metal-catalyzed intramolecular C-H activation/cyclization reactions. For example, by introducing a suitable nucleophilic side chain at the 2-position (via modification of the methyl ester), an intramolecular cyclization could be initiated, leading to the formation of a fused ring system.

Furthermore, the oxazole ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene or a dienophile, depending on the substituents and reaction partners. This reactivity can be harnessed to construct complex bridged ring systems. While specific examples utilizing 5-Bromo-oxazole-2-carboxylic acid methyl ester are scarce, the general reactivity of the oxazole nucleus supports its potential in this area.

Intermediate in the Development of Advanced Organic Compounds

The versatility of 5-Bromo-oxazole-2-carboxylic acid methyl ester extends to its role as a key intermediate in the synthesis of a variety of advanced organic compounds with potential biological activity.

Oxazole-containing compounds are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities. 5-Bromo-oxazole-2-carboxylic acid methyl ester serves as a valuable scaffold for the generation of chemical libraries for drug discovery. The bromine atom provides a site for diversification through various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides. This combinatorial approach enables the rapid synthesis of a large number of structurally diverse compounds for high-throughput screening.

Table 2: Diversification of the 5-Bromo-oxazole-2-carboxylic acid methyl ester Scaffold

Position Functional Group Reaction Type Potential Modifications
5-position Bromo Cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Aryl, heteroaryl, alkyl, alkynyl, amino groups
2-position Methyl Ester Hydrolysis followed by amide coupling Diverse amide library

The oxazole moiety is also a component of some agrochemicals. bohrium.com The ability to functionalize 5-Bromo-oxazole-2-carboxylic acid methyl ester at both the 2- and 5-positions makes it a suitable precursor for the synthesis of novel agrochemical candidates. By systematically varying the substituents at these positions, chemists can fine-tune the biological activity and physicochemical properties of the resulting molecules to develop new herbicides, fungicides, or insecticides. Research in this area focuses on creating compounds with high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. bohrium.com

Many natural products, particularly those of marine origin, contain oxazole rings as a core structural element. nih.gov While no specific total synthesis has been reported that explicitly uses 5-Bromo-oxazole-2-carboxylic acid methyl ester, its structure represents a key fragment of several complex natural products. Synthetic chemists often design their strategies around readily available and functionalized building blocks. A compound like 5-Bromo-oxazole-2-carboxylic acid methyl ester could be a valuable starting material or intermediate in a retrosynthetic analysis of a complex natural product containing a substituted oxazole moiety. Its pre-installed functional groups would allow for efficient elaboration into the more complex target molecule.

5-Bromo-oxazole-2-carboxylic acid methyl ester is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis. Although detailed research findings for its direct application in all the discussed areas are not yet widespread, its chemical reactivity, inferred from the behavior of similar bromo-oxazole and oxazole-carboxylate derivatives, strongly suggests its utility in the construction of complex heterocyclic systems, the development of pharmaceutically relevant scaffolds, the preparation of agrochemical precursors, and as a potential intermediate in natural product total synthesis. As the demand for novel and complex organic molecules continues to grow, the importance of versatile building blocks like 5-Bromo-oxazole-2-carboxylic acid methyl ester is expected to increase, paving the way for new discoveries in both academic and industrial research.

Contributions to Materials Science and Fluorescent Compounds

Detailed research on the specific contributions of 5-Bromo-oxazole-2-carboxylicacidmethylester to materials science and the synthesis of fluorescent compounds is limited in publicly available scientific literature. The oxazole ring system, a core component of this molecule, is a well-known structural motif in various fluorescent molecules and materials. The inherent aromaticity and electron-rich nature of the oxazole ring often contribute to the photophysical properties of larger conjugated systems.

In principle, this compound could serve as a valuable building block for such materials. The bromine atom at the 5-position and the methyl ester at the 2-position offer two distinct points for chemical modification. The bromo-substituent is particularly suited for cross-coupling reactions, such as the Suzuki or Stille coupling, which are powerful methods for constructing complex organic molecules with extended π-systems, a common feature in fluorescent dyes and organic electronic materials. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other functional groups, allowing for the attachment of the oxazole core to other molecular fragments or polymers.

While the potential is evident from the chemistry of the oxazole scaffold, specific examples of fluorescent compounds or materials science applications derived directly from this compound are not extensively documented in peer-reviewed research.

Table 1: Potential Synthetic Utility of this compound in Materials Science

Functional GroupPotential Reaction TypePotential Application in Materials Science
5-BromoSuzuki, Stille, Sonogashira, Buchwald-Hartwig cross-couplingSynthesis of conjugated polymers, organic light-emitting diode (OLED) materials, fluorescent sensors
2-Carboxylic acid methyl esterHydrolysis to carboxylic acid, amidation, esterificationLinker for molecular frameworks, attachment to polymer backbones, modification of solubility and electronic properties

Design and Synthesis of Molecular Probes and Ligands

The utility of this compound in the design and synthesis of molecular probes and ligands is an area with significant potential, though specific, published research applications are scarce. The oxazole core is a bioisostere for ester and amide functionalities and is found in numerous natural products with diverse biological activities. This makes oxazole-containing compounds attractive scaffolds for the development of new therapeutic agents and molecular probes for biological imaging.

The functional handles of this compound would allow for its incorporation into larger, more complex molecules designed to interact with specific biological targets. For instance, the bromo-substituent can be functionalized to introduce pharmacophores or linking groups for conjugation to biomolecules. The methyl ester can be modified to tune the compound's polarity and pharmacokinetic properties.

Molecular probes often consist of a recognition element, a linker, and a signaling unit (e.g., a fluorophore). This compound could potentially be elaborated to incorporate all these features. The oxazole ring itself can be part of a larger fluorescent system, while the reactive sites allow for the attachment of a targeting moiety.

While the foundational chemistry suggests that this compound is a versatile starting material for the synthesis of molecular probes and ligands, detailed studies demonstrating its direct application in these areas are not widely reported.

Table 2: Potential Applications in the Synthesis of Bioactive Molecules

Target Molecule ClassSynthetic Strategy Utilizing this compound
Enzyme InhibitorsCross-coupling at the 5-position to introduce side chains that mimic natural substrates.
Receptor LigandsElaboration of the ester group to form amides that interact with receptor binding pockets.
Fluorescent ProbesIncorporation into a larger conjugated system via reaction at the bromine atom to generate a fluorophore.
Bio-conjugatesModification of the ester to a reactive handle for attachment to proteins or nucleic acids.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-oxazole-2-carboxylic acid methyl ester, both ¹H and ¹³C NMR spectroscopy are employed to confirm its proposed structure.

In a typical ¹H NMR spectrum of a related compound, methyl 1,3-benzoxazole-2-carboxylate, the methyl ester protons (s, 3H) would be expected to appear as a singlet, while the aromatic protons on the oxazole (B20620) ring would exhibit characteristic shifts and coupling patterns. For 5-Bromo-oxazole-2-carboxylic acid methyl ester, a singlet corresponding to the C4-proton of the oxazole ring would be anticipated.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be utilized for unambiguous assignment of all proton and carbon signals, further solidifying the structural elucidation.

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Oxazole Rings

Carbon AtomTypical Chemical Shift Range (ppm)
C2150-165
C4120-140
C5100-120

High-Resolution Mass Spectrometry (HRMS) for Compound Identity Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to four or five decimal places. This precise mass measurement allows for the calculation of a unique elemental formula, providing definitive confirmation of a compound's identity.

For 5-Bromo-oxazole-2-carboxylic acid methyl ester, with a molecular formula of C₅H₄BrNO₃, the expected exact mass can be calculated. HRMS analysis would aim to find a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that corresponds to this calculated mass. The observation of an experimental mass that matches the theoretical mass with a very small error (typically <5 ppm) provides strong evidence for the correct elemental composition.

Furthermore, the isotopic pattern of the molecular ion is a key diagnostic feature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum of a bromine-containing compound like 5-Bromo-oxazole-2-carboxylic acid methyl ester will exhibit a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature serves as an unmistakable indicator of the presence of a single bromine atom in the molecule.

Table 2: Expected HRMS Data for 5-Bromo-oxazole-2-carboxylic acid methyl ester

Molecular FormulaCalculated Exact Mass ([M]⁺ for ⁷⁹Br)Calculated Exact Mass ([M+2]⁺ for ⁸¹Br)
C₅H₄BrNO₃204.94256206.94051

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the electron density and thus determine the exact positions of all atoms, bond lengths, bond angles, and torsional angles.

For an achiral molecule like 5-Bromo-oxazole-2-carboxylic acid methyl ester, the primary role of X-ray crystallography is to provide an unambiguous confirmation of its constitution and conformation. The resulting crystal structure would definitively establish the connectivity of the atoms, confirming the 5-bromo and 2-methoxycarbonyl substitution pattern on the oxazole ring.

In studies of similar heterocyclic compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, single-crystal X-ray diffraction analysis has been used to determine key structural parameters. For 5-Bromo-oxazole-2-carboxylic acid methyl ester, a crystal structure would reveal the planarity of the oxazole ring and the orientation of the methyl ester group relative to the ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. While there is no stereochemistry to determine for this particular molecule, the detailed conformational data obtained from X-ray crystallography is invaluable for understanding its solid-state properties and potential interactions.

Computational Chemistry and Theoretical Studies on 5 Bromo Oxazole 2 Carboxylicacidmethylester

Quantum Chemical Calculations on Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in understanding the reaction mechanisms and pathways of organic molecules. For the oxazole (B20620) ring system, these calculations can predict sites of reactivity and the feasibility of various transformations.

The reactivity of the oxazole ring is influenced by the electron-donating oxygen atom and the electron-withdrawing nitrogen atom. This makes the ring susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents. Generally, electrophilic substitution on the oxazole ring is challenging unless it is activated by electron-donating groups. pharmaguideline.com When such substitutions do occur, they preferentially happen at the C4 and C5 positions. pharmaguideline.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially if a good leaving group is present. pharmaguideline.com

The presence of a bromine atom at the C5 position and a methyl ester group at the C2 position significantly influences the reactivity of 5-Bromo-oxazole-2-carboxylicacidmethylester. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. semanticscholar.org The methyl ester at the C2 position further enhances the electrophilicity of this carbon, making it a prime target for nucleophiles.

Theoretical studies on the reaction pathways of similar heterocyclic systems often involve mapping the potential energy surface to identify transition states and intermediates. For instance, the van Leusen oxazole synthesis, a common method for forming the oxazole ring, has been studied computationally to understand its mechanism. nih.govsemanticscholar.org Such studies provide insights into the cycloaddition and subsequent elimination steps. nih.govsemanticscholar.org While this applies to the synthesis of the core ring, similar principles can be applied to understand the reactions of the substituted product.

Table 1: Predicted Reactivity Sites of this compound Based on General Oxazole Chemistry

PositionSubstituentPredicted ReactivityPotential Reactions
C2-COOCH₃Electrophilic, susceptible to nucleophilic attackNucleophilic acyl substitution, reduction
N3-Basic siteProtonation, N-alkylation
C4-HSusceptible to electrophilic attack (if activated)Electrophilic aromatic substitution
C5-BrSite for nucleophilic substitution and cross-couplingNucleophilic aromatic substitution, Suzuki coupling, etc.

This table is generated based on general principles of oxazole reactivity and has not been confirmed by specific computational studies on this compound.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, is fundamental to its reactivity. Density Functional Theory (DFT) and ab initio methods are commonly used to calculate these properties for oxazole derivatives. scimatic.orgresearchgate.netresearchgate.net These calculations provide valuable information on parameters such as net atomic charges, bond lengths, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscispace.com

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. irjweb.commdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For substituted oxazoles, the nature and position of the substituents have a significant impact on the HOMO-LUMO gap and, consequently, on the molecule's stability and reactivity. researchgate.net

In this compound, the bromine atom, being electronegative, is expected to withdraw electron density from the oxazole ring. The methyl ester group is also an electron-withdrawing group. These substituents would likely lower the energy of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap would depend on the interplay of inductive and resonance effects. Computational studies on similar substituted oxazoles can provide a qualitative understanding. For example, studies on methyl-substituted oxazoles have shown that electron-donating groups tend to increase the HOMO energy and decrease the HOMO-LUMO gap, thereby increasing reactivity. researchgate.net Conversely, electron-withdrawing groups would be expected to decrease the HOMO energy and potentially increase the HOMO-LUMO gap, leading to greater stability.

Table 2: Representative Calculated Electronic Properties for Substituted Oxazoles from DFT Studies

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Oxazole-6.81.28.01.5
2-Methyloxazole-6.51.37.81.7
5-Methyloxazole-6.41.37.71.8

Data is illustrative and based on findings for similar compounds; it does not represent direct calculations on this compound.

Molecular Docking Studies in the Context of Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. researchgate.net

Oxazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive scaffolds for ligand design. nih.govresearchgate.net Molecular docking studies on novel oxazole-based compounds are therefore common in medicinal chemistry research. These studies help in understanding the structure-activity relationships and in optimizing the lead compounds to improve their binding affinity and selectivity.

For a molecule like this compound, a molecular docking study would involve placing it into the binding site of a specific protein target. The bromine atom at the C5 position could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The methyl ester group at the C2 position can act as a hydrogen bond acceptor. The oxazole ring itself can engage in various interactions, including van der Waals forces and π-π stacking with aromatic residues in the protein's active site.

While no specific docking studies for this compound are publicly available, we can look at studies on similar molecules to understand the potential interactions. For instance, docking studies of 2,5-disubstituted oxazole derivatives as inhibitors of various enzymes often reveal key interactions that contribute to their biological activity.

Table 3: Example Molecular Docking Results for a Substituted Oxazole Derivative in a Protein Active Site

LigandTarget ProteinDocking Score (kcal/mol)Key Interactions
2-(substituted)-5-(substituted)-oxazoleExample Kinase-8.5Hydrogen bond with backbone amide, π-π stacking with Phenylalanine, Halogen bond with Aspartate

This table presents hypothetical data based on typical findings in molecular docking studies of substituted oxazoles to illustrate the type of information obtained.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing substituted oxazoles often rely on multi-step sequences that may involve harsh reagents, stoichiometric activators, and significant waste generation. nih.govijpsonline.com The future in this area is geared towards "green" and more efficient processes that minimize environmental impact while maximizing molecular complexity.

Key emerging strategies applicable to the synthesis of 5-Bromo-oxazole-2-carboxylic acid methyl ester and its analogs include:

Photoredox and Electrochemical Catalysis: These methods utilize light or electricity to drive chemical transformations, often under mild, room-temperature conditions. organic-chemistry.org For instance, visible-light photocatalysis can be employed for the tandem oxidative cyclization of α-bromo ketones with amines, a pathway that avoids transition-metal catalysts and harsh oxidants. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. acs.orgresearchgate.netnih.gov Implementing the synthesis of oxazole (B20620) precursors in microreactors can lead to higher yields and purity while reducing reaction times from hours to minutes. nih.govacs.org

Use of Sustainable Solvents: Research is moving away from chlorinated solvents towards more environmentally benign options. Methodologies using water, ionic liquids, or deep eutectic solvents are being developed for classic oxazole syntheses like the van Leusen reaction. nih.govnih.gov For example, using β-cyclodextrin as a catalyst allows for efficient oxazole synthesis in water at moderate temperatures. nih.gov

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation without isolating intermediates is a major goal. A highly efficient method for creating related 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent highlights this trend, demonstrating broad functional group tolerance and reducing purification steps. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Oxazole Synthesis
MethodologyKey AdvantagesTypical ConditionsRelevance to Sustainability
Photoredox CatalysisMild conditions, high functional group tolerance, avoids harsh reagents. organic-chemistry.orgVisible light, photocatalyst (e.g., Ru(bpy)3Cl2), room temperature.Energy-efficient, reduces need for stoichiometric oxidants/reductants.
Flow ChemistryEnhanced safety, scalability, precise control, reduced reaction times. acs.orgacs.orgMicroreactors, continuous processing, elevated temperatures/pressures safely achievable. acs.orgImproved energy efficiency, less solvent waste, safer handling of hazardous intermediates.
Sustainable SolventsReduces use of toxic/volatile organic compounds. nih.govnih.govWater with phase-transfer catalysts (e.g., β-cyclodextrin), ionic liquids.Minimizes environmental impact, potential for solvent recycling. nih.gov
One-Pot ReactionsIncreased efficiency, reduced waste from purification, high atom economy. nih.govIn-situ activation of starting materials, tandem cyclization sequences.Fewer unit operations, less solvent and energy consumption for purification.

Exploration of Underexplored Reactivity Profiles

The reactivity of 5-Bromo-oxazole-2-carboxylic acid methyl ester is traditionally dominated by transformations of the ester and Suzuki-Miyaura cross-coupling reactions at the C5-bromo position. researchgate.net However, emerging research focuses on activating other positions of the molecule to unlock novel pathways for functionalization.

C-H Bond Activation: Direct C-H activation is a powerful strategy that circumvents the need for pre-functionalized starting materials. organic-chemistry.org Research has shown that the C2 position of oxazoles can undergo direct arylation and alkenylation catalyzed by palladium complexes. organic-chemistry.org Applying this methodology to 5-Bromo-oxazole-2-carboxylic acid methyl ester could allow for selective functionalization at the C-H bond of the oxazole ring, orthogonal to the existing bromide. This opens a pathway to tri-substituted oxazoles that were previously difficult to access. organic-chemistry.orgrsc.org

Regioselective Functionalization: The interplay between the electron-withdrawing ester at C2 and the bromine at C5 creates a unique electronic profile. Future research will likely explore how this influences the regioselectivity of reactions such as metal-catalyzed C-H functionalization or nucleophilic aromatic substitution. Transition-metal-catalyzed reactions, for example using rhodium(III), have been shown to enable cascade C-H activation and annulation processes on 2-phenyloxazoles, suggesting that the oxazole core itself can act as a directing group for complex transformations. researchgate.net

Decarboxylative Coupling: While the ester group is a useful handle, it can also be used as a leaving group in decarboxylative cross-coupling reactions. This would allow the C2 position to be functionalized with a wide range of aryl, alkyl, or other groups, further expanding the synthetic utility of the core scaffold.

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing pressure to accelerate drug discovery and materials development has led to the adoption of automated synthesis and high-throughput experimentation (HTE). acs.org Simple, robust building blocks like 5-Bromo-oxazole-2-carboxylic acid methyl ester are ideal candidates for these platforms.

Automated Flow Synthesis: Multipurpose flow reactors have been developed for the fully automated synthesis of oxazole libraries. durham.ac.ukacs.org These systems can screen various reaction parameters and incorporate columns of solid-supported reagents and scavengers to facilitate reactions and purifications. durham.ac.uk Integrating the synthesis of derivatives from 5-Bromo-oxazole-2-carboxylic acid methyl ester into such a platform would enable the rapid, on-demand generation of small, focused libraries for biological screening. acs.orgrsc.org

High-Throughput Experimentation (HTE): HTE platforms use miniaturized reactor arrays to rapidly screen hundreds of reaction conditions (catalysts, ligands, bases, solvents) in parallel. This is particularly valuable for optimizing challenging cross-coupling reactions or for discovering novel reactivity. acs.org The bromo-ester scaffold is well-suited for HTE campaigns to quickly identify optimal conditions for Suzuki, Buchwald-Hartwig, or Sonogashira couplings with diverse partners, accelerating the discovery of new chemical entities.

Table 2: Role of 5-Bromo-oxazole-2-carboxylic acid methyl ester in Modern Synthesis Platforms
PlatformFunctionAdvantages for this CompoundPotential Outcome
Automated Flow ReactorsContinuous, automated synthesis and purification of compound libraries. durham.ac.ukSimple starting material for derivatization; enables rapid synthesis of analogs via cross-coupling.On-demand production of focused libraries for medicinal chemistry programs. rsc.org
High-Throughput Experimentation (HTE)Rapid screening of reaction conditions in parallel. acs.orgIdeal substrate for optimizing cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Discovery of novel, efficient catalytic systems and expansion of reaction scope.

Expanding the Scope of Synthetic Applications for this Compound

The true value of a chemical building block is measured by its utility in creating functional molecules. The oxazole ring is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov The dual functionality of 5-Bromo-oxazole-2-carboxylic acid methyl ester makes it an excellent starting point for creating diverse and complex molecular architectures.

Future applications will likely focus on:

Medicinal Chemistry: The compound serves as a versatile precursor for synthesizing novel anti-inflammatory, anticancer, or antimicrobial agents. acs.orgresearchgate.net The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling, a key strategy for exploring structure-activity relationships (SAR). acs.org The ester can be hydrolyzed to the corresponding carboxylic acid for further amide coupling or other modifications.

Materials Science: Polysubstituted aromatic and heterocyclic compounds are foundational to the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The rigid, electron-rich oxazole core, when appropriately functionalized, can impart desirable photophysical properties. The bromo-ester allows for the systematic modification of the core to tune its electronic and optical characteristics for materials applications.

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal fragment for FBDD campaigns. The bromine and ester groups provide vectors for growing the fragment into more potent lead compounds once initial binding to a biological target is identified.

Late-Stage Functionalization: The development of robust C-H activation and cross-coupling methods allows for the use of this scaffold in the late-stage functionalization of complex molecules, enabling rapid diversification of drug candidates or natural products. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-oxazole-2-carboxylic acid methyl ester, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via bromination of oxazole precursors. A common method involves using N-bromosuccinimide (NBS) as the brominating agent under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. Reaction parameters such as temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents are critical for yield optimization. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers verify the structural integrity and purity of 5-Bromo-oxazole-2-carboxylic acid methyl ester?

  • Answer : Characterization involves a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., bromine at position 5, methyl ester at position 2).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at 220.0 m/z).
    Cross-referencing with PubChem or EPA DSSTox data ensures alignment with established spectral libraries .

Q. What are the common reactivity patterns of 5-Bromo-oxazole-2-carboxylic acid methyl ester in substitution reactions?

  • Answer : The bromine atom at position 5 is highly electrophilic, making it susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling for aryl group introduction). The methyl ester group can undergo hydrolysis to a carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further functionalization. Reaction outcomes depend on solvent polarity, catalyst selection (e.g., Pd for cross-couplings), and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromination steps?

  • Answer : Discrepancies often arise from variations in:

  • Catalyst Loading : Pd-based catalysts (0.5–5 mol%) impact cross-coupling efficiency.
  • Moisture Sensitivity : Anhydrous conditions are critical for reproducibility.
  • Substrate Purity : Impurities in starting materials (e.g., oxazole precursors) can divert reaction pathways.
    Systematic screening via Design of Experiments (DoE) or high-throughput robotic platforms helps identify optimal conditions .

Q. What strategies stabilize the methyl ester group against hydrolysis during long-term biological assays?

  • Answer : Stability studies under physiological conditions (pH 7.4, 37°C) reveal that hydrolysis can be mitigated by:

  • Pro-drug Design : Replacing the ester with a more hydrolytically stable group (e.g., amide).
  • Formulation Additives : Co-solvents like polyethylene glycol (PEG) reduce aqueous degradation.
  • Structural Analogues : Introducing electron-withdrawing substituents (e.g., fluorine) to the oxazole ring slows ester cleavage .

Q. How can computational methods guide the design of 5-Bromo-oxazole-2-carboxylic acid methyl ester derivatives for targeted biological activity?

  • Answer :

  • Docking Studies : Predict binding affinity to enzymes (e.g., kinases) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., bromine vs. chlorine) with activity trends.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions).
    Experimental validation via enzymatic assays (e.g., IC50_{50} determination) confirms computational predictions .

Q. What analytical approaches differentiate regioisomeric byproducts in oxazole bromination reactions?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from isomers.
  • X-ray Crystallography : Provides definitive structural confirmation.
  • Isotopic Labeling : Tracks bromine incorporation using 81^{81}Br NMR (if accessible).
    Contradictory data between LC-MS and NMR may require orthogonal techniques like IR spectroscopy .

Methodological Tables

Table 1 : Key Reaction Parameters for Bromination Optimization

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition
SolventDCM or MeCNEnhances solubility
NBS Equivalents1.1–1.5 eqMinimizes over-bromination
Reaction Time4–12 hoursBalances completion vs. side reactions

Table 2 : Stability of Methyl Ester Under Various Conditions

ConditionHalf-life (h)Degradation Product
pH 7.4, 37°C24Carboxylic acid
pH 2.0, 37°C8Carboxylic acid
Dry DMSO, 25°C>168None

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.